
N,N-Diethyl-O-methyl-D-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-O-methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system D-serine acts as a neuromodulator by binding to the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-O-methyl-D-serine typically involves the following steps:
Starting Material: The process begins with D-serine as the starting material.
Protection: The amino group of D-serine is protected using a suitable protecting group to prevent unwanted reactions.
Alkylation: The protected D-serine undergoes alkylation with diethylamine to introduce the diethyl groups.
Methylation: The hydroxyl group of the alkylated intermediate is methylated using a methylating agent such as methyl iodide.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography are used for purification.
化学反应分析
Types of Reactions
N,N-Diethyl-O-methyl-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N,N-Diethyl-O-methyl-D-serine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating neurotransmission and synaptic plasticity.
Medicine: Explored for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
N,N-Diethyl-O-methyl-D-serine exerts its effects by interacting with the N-methyl-D-aspartate receptor in the central nervous system. It binds to the receptor’s co-agonist site, enhancing the receptor’s activity and modulating neurotransmission. This interaction influences various molecular pathways involved in synaptic plasticity, long-term potentiation, and neuronal migration.
相似化合物的比较
Similar Compounds
D-serine: The parent compound, a neuromodulator in the central nervous system.
N-Methyl-D-aspartate: Another compound that interacts with the N-methyl-D-aspartate receptor.
Glycine: A co-agonist of the N-methyl-D-aspartate receptor.
Uniqueness
N,N-Diethyl-O-methyl-D-serine is unique due to its modified structure, which enhances its binding affinity and specificity for the N-methyl-D-aspartate receptor. This modification potentially increases its efficacy and reduces side effects compared to similar compounds.
属性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
(2R)-2-(diethylamino)-3-methoxypropanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-4-9(5-2)7(6-12-3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChI 键 |
VLICAFHSCJAZIV-SSDOTTSWSA-N |
手性 SMILES |
CCN(CC)[C@H](COC)C(=O)O |
规范 SMILES |
CCN(CC)C(COC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)

![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)

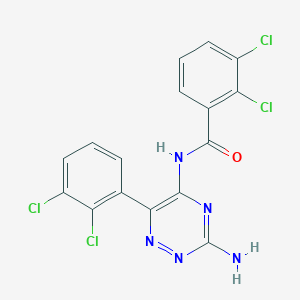
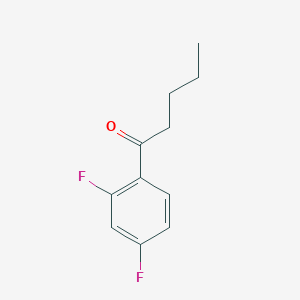
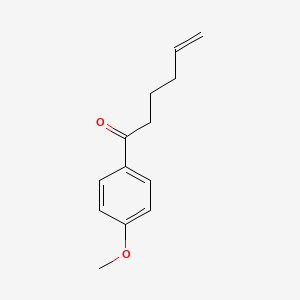
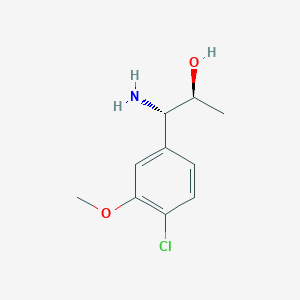
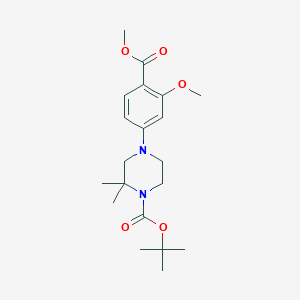
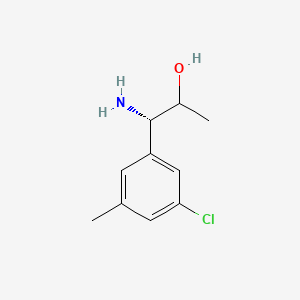

![3-Cyclopropyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13055091.png)
